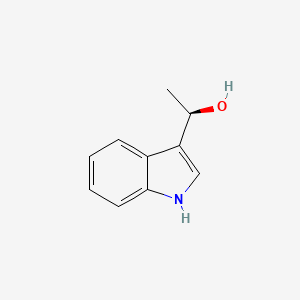

(R)-1-(1h-Indol-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18229963

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | (1R)-1-(1H-indol-3-yl)ethanol |

| Standard InChI | InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1 |

| Standard InChI Key | UHVJRCGECUWUJB-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1=CNC2=CC=CC=C21)O |

| Canonical SMILES | CC(C1=CNC2=CC=CC=C21)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-1-(1H-Indol-3-yl)ethan-1-ol consists of an indole ring system substituted at the 3-position with a chiral ethanol group. The indole moiety comprises a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The stereocenter at the ethanol group confers chirality, making enantioselective synthesis a critical consideration .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Chiral Centers | 1 (R-configuration) | |

| Key Functional Groups | Indole, Secondary Alcohol |

The compound’s infrared (IR) spectrum typically shows absorption bands for O-H stretching (3200–3600 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the indole protons (δ 6.5–7.7 ppm) and the ethanol group (δ 3.5–4.2 ppm) .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of (R)-1-(1H-Indol-3-yl)ethan-1-ol often begins with functionalization of the indole nucleus. A reported method involves:

-

Protection of Indole Nitrogen: Using tosyl chloride to form 1-tosylindole, enhancing reactivity at the 3-position .

-

Alkylation or Oxidation: Introducing the ethanol side chain via nucleophilic substitution or ketone reduction. For example, 3-acetylindole (CAS 703-80-0) can be reduced enantioselectively using catalysts like (R)-BINAP-Ru complexes to yield the (R)-alcohol .

-

Deprotection: Removing the tosyl group under basic conditions to regenerate the free indole nitrogen .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Tosylation | TsCl, imidazole, DCM, 18 h | 36% | |

| Reduction | NaBH₄, MeOH, 0°C to RT | 52% | |

| Deprotection | K₂CO₃, MeOH/H₂O, reflux | 85% |

Challenges in Structural Verification

Discrepancies between synthetic and natural product spectra highlight the importance of rigorous characterization. For instance, a study on 1-(1H-indol-3-yloxy)propan-2-ol found that NMR and IR data of the synthetic material conflicted with originally reported values, necessitating structural revision . Such issues underscore the need for advanced analytical techniques (e.g., X-ray crystallography or chiral HPLC) to confirm configurations in chiral indole derivatives .

Comparative Analysis with Structural Analogs

Ethyl-Substituted Indole Derivatives

Substitution at the indole nitrogen significantly alters physicochemical and biological properties. For example:

-

1-(1-Ethyl-1H-indol-3-yl)ethan-1-one (C₁₂H₁₃NO, MW 187.24 g/mol) : The ethyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration.

-

2-(1-Ethyl-1H-indol-3-yl)-ethanol (C₁₂H₁₅NO, MW 189.25 g/mol) : The extended ethanol chain may improve solubility compared to the parent compound.

Table 3: Structural and Property Comparison

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| (R)-1-(1H-Indol-3-yl)ethan-1-ol | C₁₁H₁₃NO | 175.23 | Chiral alcohol, free NH group |

| 1-(1-Ethyl-1H-indol-3-yl)ethanone | C₁₂H₁₃NO | 187.24 | Ethyl substitution, ketone |

| 2-(1-Ethyl-1H-indol-3-yl)-ethanol | C₁₂H₁₅NO | 189.25 | Ethyl group, extended alcohol |

Spectral Differences

-

1H NMR: Ethyl-substituted analogs show upfield shifts for N-CH₂CH₃ protons (δ 1.2–1.5 ppm) compared to NH-containing compounds .

-

IR: Ketone derivatives exhibit strong C=O stretches (~1700 cm⁻¹), absent in alcohol analogs .

Applications and Future Perspectives

Synthetic Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume